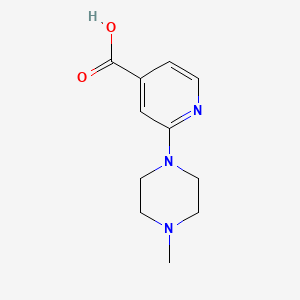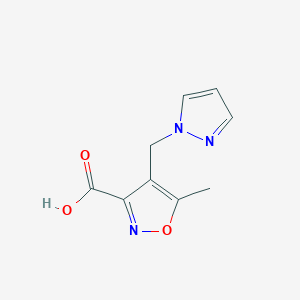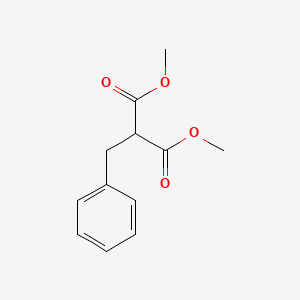
Dimethyl Benzylmalonate
Übersicht
Beschreibung
Dimethyl Benzylmalonate is a chemical compound with the molecular formula C12H14O4 . It is used in various chemical reactions due to its unique properties .
Molecular Structure Analysis
The molecular structure of Dimethyl Benzylmalonate consists of a benzyl group attached to a dimethyl amino functional group . The molecular formula is C12H14O4, with an average mass of 222.237 Da and a monoisotopic mass of 222.089203 Da .Physical And Chemical Properties Analysis
Dimethyl Benzylmalonate has several physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 282.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Other properties include an enthalpy of vaporization of 52.1±3.0 kJ/mol, a flash point of 132.6±20.2 °C, and an index of refraction of 1.498 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research STAT3 Inhibition
Dimethyl Benzylmalonate (DBM) has been identified as a novel small molecule that can inhibit the interferon-stimulated response element (ISRE) luciferase reporter, which is significant in the context of antiproliferative effects in human hepatocellular carcinoma. This suggests its potential use in developing treatments for certain types of cancer .
Cyclocondensation Reactions
DBM is used as a reagent in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles. These heterocycles are important in various chemical syntheses and pharmaceutical applications .
Mitochondrial Targeting
In the field of biochemistry, DBM derivatives have shown potential in targeting mitochondria. This is crucial for the development of drugs that aim to modulate mitochondrial functions, which can be beneficial in treating diseases related to mitochondrial dysfunctions .
Chemical Synthesis
DBM serves as a precursor in chemical syntheses. For example, it can be transformed into different compounds through various synthetic routes, demonstrating its versatility as a building block in organic chemistry .
Flavor and Fragrance Compounds Production
Malonic acid derivatives, including DBM, are used to produce flavor and fragrance compounds such as gamma-nonalactone and cinnamic acid. These compounds have wide applications in the food and fragrance industries .
Malonic Ester Synthesis
DBM esters are utilized in malonic ester synthesis, a chemical reaction that produces substituted acetic acids which are valuable intermediates in producing pharmaceuticals and other organic compounds .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that many similar compounds interact with their targets through various biochemical reactions, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds are known to interact with various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
dimethyl 2-benzylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJSOIMFGAQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447744 | |
| Record name | Dimethyl Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49769-78-0 | |
| Record name | 1,3-Dimethyl 2-(phenylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49769-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the counterion of dimethyl benzylmalonate influence the product distribution in palladium-catalyzed allylic alkylation reactions?
A1: The research demonstrates that the counterion associated with dimethyl benzylmalonate significantly impacts the product distribution in palladium-catalyzed allylic alkylation reactions []. This effect stems from two key mechanistic features:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



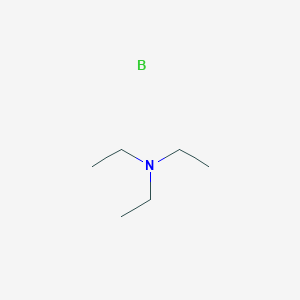




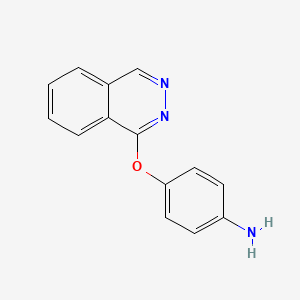



![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
